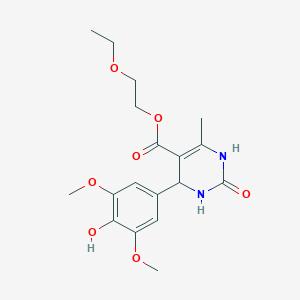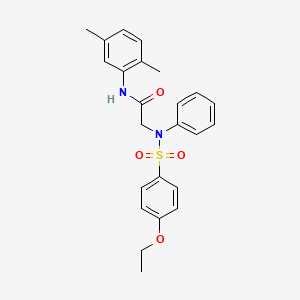![molecular formula C29H37N3O4 B11623204 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623204.png)
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C29H37N3O4 and a molecular weight of 491.636 This compound is notable for its unique structure, which includes multiple functional groups such as allyloxy, methylbenzoyl, diethylamino, dimethylamino, and hydroxy groups
Preparation Methods
The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, each requiring specific reaction conditions and reagents. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include:
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar core structure but with different substituents, leading to variations in reactivity and applications.
7-diethylamino-4-hydroxycoumarin: This compound shares the diethylamino and hydroxy functional groups, but has a different core structure, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C29H37N3O4 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H37N3O4/c1-7-18-36-24-15-12-22(19-20(24)4)27(33)25-26(21-10-13-23(14-11-21)30(5)6)32(29(35)28(25)34)17-16-31(8-2)9-3/h7,10-15,19,26,33H,1,8-9,16-18H2,2-6H3/b27-25+ |
InChI Key |
OFKXDNORTPMMIX-IMVLJIQESA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623138.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
![3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11623165.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11623168.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11623178.png)

![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)

![2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11623197.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623215.png)
